1,3-dimethyl-9H-pyrido[3,4-b]indole
Overview
Description
1,3-Dimethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities
Mechanism of Action
Target of Action
1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .
Biochemical Pathways
The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .
Pharmacokinetics
Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .
Result of Action
The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .
Action Environment
The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure. For instance, the reaction of 1,3-dimethyl-2-phenylhydrazine with a suitable ketone in the presence of an acid catalyst such as methanesulfonic acid can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indole compounds, each with distinct chemical and biological properties.
Scientific Research Applications
1,3-Dimethyl-9H-pyrido[3,4-b]indole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole:
9H-Pyrido[3,4-b]indole: The parent compound without any methyl substitutions.
Uniqueness
1,3-Dimethyl-9H-pyrido[3,4-b]indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to its analogs .
Properties
IUPAC Name |
1,3-dimethyl-9H-pyrido[3,4-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAREIZVWJSHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176857 | |
Record name | 3-Methylharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22314-94-9 | |
Record name | 3-Methylharman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Methylharman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.